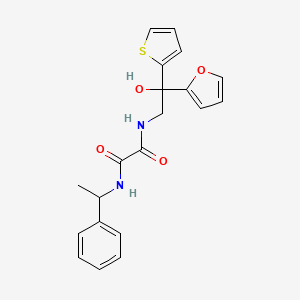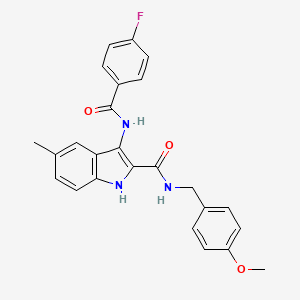
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound featuring a combination of furan, thiophene, and oxalamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to condensation reactions with oxalamide precursors under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group can produce corresponding amines.
Applications De Recherche Scientifique
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(thiophen-2-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)acetamide
Uniqueness
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25,16-9-5-11-26-16)17-10-6-12-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVOUVIKAKLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)

![N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B3014715.png)
![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B3014719.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)





